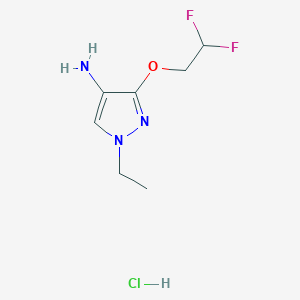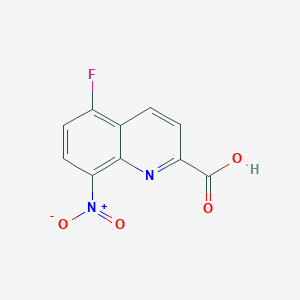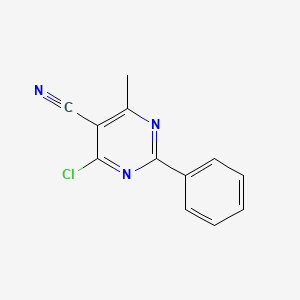
4-Chloro-6-methyl-2-phenylpyrimidine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-methyl-2-phenylpyrimidine-5-carbonitrile is a heterocyclic aromatic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a chloro group at the 4th position, a methyl group at the 6th position, a phenyl group at the 2nd position, and a nitrile group at the 5th position on the pyrimidine ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methyl-2-phenylpyrimidine-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-6-methyl-2-phenylpyrimidine with a suitable nitrile source. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, helps in achieving the desired quality of the compound.
化学反応の分析
Types of Reactions
4-Chloro-6-methyl-2-phenylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitrile group can be reduced to an amine or an aldehyde under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide, potassium tert-butoxide, or lithium diisopropylamide are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products Formed
Substitution Reactions: Products include 4-amino-6-methyl-2-phenylpyrimidine-5-carbonitrile, 4-thio-6-methyl-2-phenylpyrimidine-5-carbonitrile, and 4-alkoxy-6-methyl-2-phenylpyrimidine-5-carbonitrile.
Reduction Reactions: Products include 4-chloro-6-methyl-2-phenylpyrimidine-5-amine and 4-chloro-6-methyl-2-phenylpyrimidine-5-aldehyde.
Oxidation Reactions: Products include 4-chloro-6-methyl-2-phenylpyrimidine-5-carboxylic acid and 4-chloro-6-methyl-2-phenylpyrimidine-5-aldehyde.
科学的研究の応用
4-Chloro-6-methyl-2-phenylpyrimidine-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 4-Chloro-6-methyl-2-phenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its chemical structure and the nature of the target. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to its potential use as an antimicrobial or anticancer agent. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application.
類似化合物との比較
Similar Compounds
4-Chloro-6-methyl-2-phenylpyrimidine: Lacks the nitrile group at the 5th position.
4-Chloro-6-methyl-2-phenylpyrimidine-5-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
4-Chloro-6-methyl-2-phenylpyrimidine-5-amine: Contains an amine group instead of a nitrile group.
Uniqueness
4-Chloro-6-methyl-2-phenylpyrimidine-5-carbonitrile is unique due to the presence of the nitrile group at the 5th position, which imparts distinct chemical reactivity and potential biological activity. This structural feature allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
914074-37-6 |
|---|---|
分子式 |
C12H8ClN3 |
分子量 |
229.66 g/mol |
IUPAC名 |
4-chloro-6-methyl-2-phenylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C12H8ClN3/c1-8-10(7-14)11(13)16-12(15-8)9-5-3-2-4-6-9/h2-6H,1H3 |
InChIキー |
YBEJLHAOCDKZIF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC(=N1)C2=CC=CC=C2)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


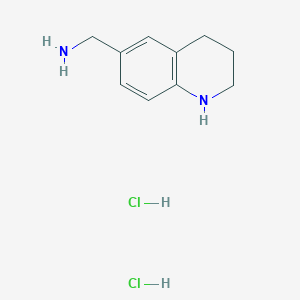

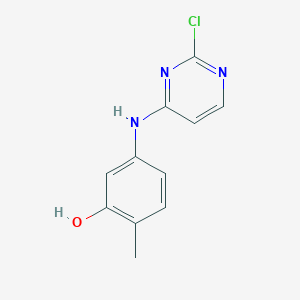
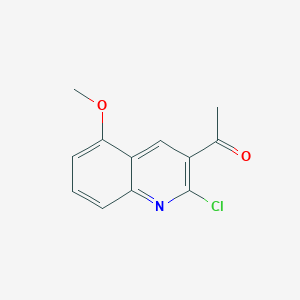
![8-Ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B11877013.png)
![tert-Butyl 5-methyl-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B11877025.png)

![2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11877028.png)

![4-(2-Methoxyethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11877053.png)
![(2'-Chloro-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B11877057.png)

